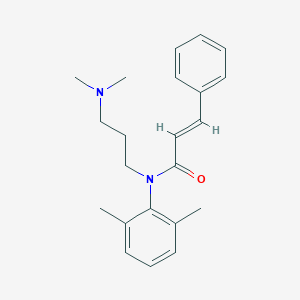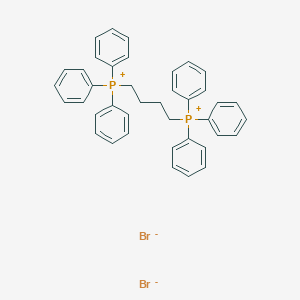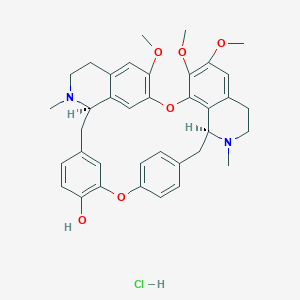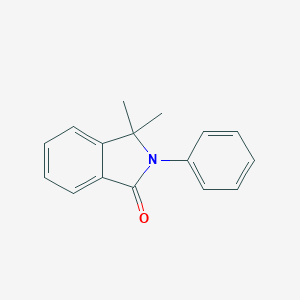
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DMPP, is a widely used compound in scientific research. It belongs to the class of cinnamanilide compounds and is synthesized through a multi-step process. DMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
作用機序
The mechanism of action of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to affect the conformational changes of proteins.
Biochemical and Physiological Effects:
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to modulate the activity of ion channels and transporters. In addition, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. It has a high purity and can be used in a variety of assays. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. It can also be toxic at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new fluorescent probes for the detection of metal ions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to be a highly sensitive and selective probe for the detection of zinc ions, which could be useful in the development of new sensors for environmental monitoring and medical diagnostics. Finally, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide could be used as a molecular probe for studying protein-ligand interactions and for the development of new drugs targeting specific proteins.
合成法
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is synthesized through a multi-step process that involves the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylcinnamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide. The synthesis method is well-established and has been optimized for high yield and purity.
科学的研究の応用
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a substrate for enzyme-catalyzed reactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been used as a molecular probe for studying protein-ligand interactions and for the detection of protein conformational changes.
特性
CAS番号 |
18095-74-4 |
|---|---|
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC名 |
(E)-N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H28N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-15H,9,16-17H2,1-4H3/b15-14+ |
InChIキー |
OVAZLWZUJJDABM-CCEZHUSRSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2 |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)


